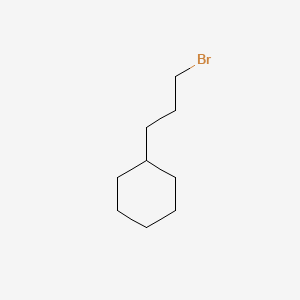

(3-Bromopropyl)cyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73714. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJKBMWWUCUTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187688 | |

| Record name | (3-Bromopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34094-21-8 | |

| Record name | 3-Cyclohexylpropyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34094-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromopropyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034094218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34094-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Bromopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromopropyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-BROMOPROPYL)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOX04I4D2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (3-Bromopropyl)cyclohexane from 3-Cyclohexanepropanol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of (3-bromopropyl)cyclohexane, a valuable alkyl halide intermediate in pharmaceutical and fine chemical synthesis. The document details two primary synthetic routes starting from the corresponding primary alcohol, 3-cyclohexanepropanol. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss critical aspects of process control, safety, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this key building block.

Introduction: The Strategic Importance of Alkyl Halides

Alkyl halides, such as this compound, are cornerstone intermediates in organic synthesis. Their utility stems from the carbon-halogen bond, which allows for a wide array of subsequent transformations. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is instrumental in the formation of organometallic reagents (e.g., Grignard reagents). The conversion of a stable, less reactive alcohol into a more versatile alkyl halide is, therefore, a fundamental and frequently employed transformation in multistep synthetic campaigns.

The starting material, 3-cyclohexanepropanol, is a primary alcohol. The conversion to its corresponding bromide is typically achieved via nucleophilic substitution. The choice of brominating agent is critical and influences the reaction conditions, mechanism, and potential side products. This guide will focus on two of the most reliable and common reagents for this transformation: Phosphorus Tribromide (PBr₃) and Hydrobromic Acid (HBr). While both can be effective, they operate via slightly different mechanistic pathways and present distinct advantages and challenges in a laboratory setting.[1][2]

Mechanistic Insights: Converting a Poor Leaving Group into a Good One

The core challenge in converting an alcohol to an alkyl halide is that the hydroxide ion (OH⁻) is a notoriously poor leaving group.[1] The first step in any successful protocol must be the in-situ conversion of the hydroxyl group into a species that can be readily displaced by a bromide nucleophile.

Mechanism with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides.[2][3][4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, which is particularly well-suited for unhindered primary alcohols like 3-cyclohexanepropanol.[2][5][6]

The key steps are:

-

Activation of the Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated intermediate.

-

Formation of a Good Leaving Group: A weak base, such as pyridine (often used as a solvent or additive), deprotonates the intermediate, forming a di- and later a tri-alkylphosphite species. This complex is an excellent leaving group.[2][4]

-

SN2 Attack: The bromide ion, displaced in the first step, now acts as a nucleophile and attacks the carbon atom bearing the activated oxygen group from the backside. This concerted step results in the formation of the C-Br bond and the departure of the leaving group, yielding the final product, this compound.[2][7][8]

A significant advantage of the PBr₃ method is that it avoids the formation of discrete carbocation intermediates, thereby preventing potential rearrangements—a crucial consideration for more complex secondary alcohols.[4][7]

Protocol A: Synthesis using Phosphorus Tribromide (PBr₃)

This method is often preferred for its milder conditions and high yields for primary alcohols. [2][4] Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 3-Cyclohexanepropanol | 142.24 | 20.0 g | 0.141 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 14.5 g (5.35 mL) | 0.0535 |

| Pyridine (anhydrous) | 79.10 | 1.5 mL | - |

| Diethyl Ether (anhydrous) | 74.12 | 200 mL | - |

| Saturated NaHCO₃ solution | - | 100 mL | - |

| Brine (Saturated NaCl solution) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - |

Step-by-Step Methodology:

-

Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: To the flask, add 3-cyclohexanepropanol (20.0 g, 0.141 mol), anhydrous pyridine (1.5 mL), and anhydrous diethyl ether (75 mL).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

PBr₃ Addition: Dissolve phosphorus tribromide (14.5 g, 0.0535 mol) in anhydrous diethyl ether (25 mL) and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by TLC or GC to confirm the consumption of the starting material.

-

Work-up - Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker with vigorous stirring.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: potential gas evolution), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to afford this compound as a colorless liquid.

Protocol B: Synthesis using Hydrobromic Acid (HBr)

This is a classic and cost-effective method, particularly suitable for large-scale preparations where the use of PBr₃ might be prohibitive.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 3-Cyclohexanepropanol | 142.24 | 20.0 g | 0.141 |

| Hydrobromic Acid (48%) | 80.91 | 71.5 g (48 mL) | 0.423 |

| Sulfuric Acid (conc.) | 98.08 | 15 mL | - |

| Diethyl Ether | 74.12 | 150 mL | - |

| Sodium Bicarbonate (5%) | - | 100 mL | - |

| Anhydrous Calcium Chloride | 110.98 | ~10 g | - |

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyclohexanepropanol (20.0 g, 0.141 mol) and 48% hydrobromic acid (48 mL, 0.423 mol).

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (15 mL) with continuous stirring.

-

Reaction - Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 2-3 hours.

-

Work-up - Separation: After cooling, transfer the mixture to a separatory funnel. The product, being denser, will form the lower organic layer. Separate the layers and discard the upper aqueous layer.

-

Work-up - Washing: Wash the crude organic layer with 50 mL of cold water, followed by a slow and careful wash with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with 50 mL of water.

-

Drying: Transfer the crude bromide to a clean flask and dry with anhydrous calcium chloride (CaCl₂).

-

Purification: Decant the dried liquid and purify by vacuum distillation.

Data Summary and Product Characterization

| Parameter | Protocol A (PBr₃) | Protocol B (HBr) |

| Stoichiometry | ~0.38 eq. PBr₃ per eq. of alcohol | ~3.0 eq. HBr per eq. of alcohol |

| Solvent | Diethyl Ether, Pyridine | None (reagents act as solvent) |

| Temperature | 0 °C to Room Temperature | Reflux (~110-120 °C) |

| Reaction Time | 3-4 hours | 2-3 hours |

| Typical Yield | 80-90% | 70-85% |

| Product Properties | This compound [9][10][11][12] | |

| CAS Number | 34094-21-8 | |

| Molecular Formula | C₉H₁₇Br | |

| Molar Mass | 205.14 g/mol | |

| Appearance | Colorless liquid |

Analytical Characterization: The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques. [13][14][15]* ¹H NMR: Will show characteristic signals for the cyclohexyl protons and the propyl chain, including a triplet around 3.4 ppm corresponding to the -CH₂Br protons. [9]* ¹³C NMR: Will confirm the presence of 9 distinct carbon atoms in the structure. [9]* FTIR Spectroscopy: Will show the absence of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the presence of C-Br stretching vibrations. [9]* GC-MS: Can be used to determine purity and confirm the molecular weight of the product (m/z = 205/207, corresponding to the bromine isotopes). [14]

Safety and Handling: A Critical Imperative

Both protocols involve hazardous materials that require strict safety protocols.

-

Phosphorus Tribromide (PBr₃): PBr₃ is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas. [16][17]It can cause severe burns upon contact with skin and eyes. [16][18] * PPE: Always handle PBr₃ in a well-ventilated chemical fume hood while wearing chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. [16][17] * Handling: Use dry glassware and an inert atmosphere. Quench any residual PBr₃ carefully with a non-protic solvent before aqueous work-up.

-

Hydrobromic and Sulfuric Acids: Both are highly corrosive and can cause severe chemical burns. [19] * PPE: Standard PPE including safety goggles, gloves, and a lab coat is mandatory.

-

Handling: Always add acid slowly to water or aqueous solutions, never the other way around, especially when diluting or quenching.

-

All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from 3-cyclohexanepropanol is a robust and essential transformation for synthetic chemists. The Phosphorus Tribromide method offers milder conditions and often higher yields, making it ideal for laboratory-scale synthesis where reagent cost is less of a concern. The Hydrobromic Acid route, while requiring more vigorous conditions, is a cost-effective and scalable alternative. The choice between these protocols will depend on the specific requirements of the project, including scale, cost, and available equipment. In both cases, a thorough understanding of the reaction mechanism, careful execution of the protocol, and stringent adherence to safety procedures are paramount to achieving a successful and safe outcome.

References

-

Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. [Link]

-

JoVE. (2023, April 30). Conversion of Alcohols to Alkyl Halides. [Link]

-

CHEM 2325 Module 6. (2024, June 17). Conversion of Alcohol to Alkyl Bromide via Reaction with PBr₃. [Link]

-

Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [Link]

-

Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]

-

DTIC. United States Air Force Research Laboratory Risk Assessment for Phosphorus Tribromide. [Link]

-

PubChem - NIH. This compound. [Link]

-

NJ.gov. Hazard Summary: PHOSPHORUS TRIBROMIDE. [Link]

-

ResearchGate. (PDF) Risk Assessment for Phosphorus Tribromide. [Link]

-

BYJU'S. PBr3 Reaction. [Link]

-

Vedantu. Cyclohexanol on reaction with PBr3 in the presence class 11 chemistry CBSE. [Link]

- Google Patents.

-

Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

-

ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Lucideon. Analytical Techniques for Chemical Analysis & Testing. [Link]

-

Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

-

YouTube. (2014, August 7). Phosphorus Tribromide Reaction with Alcohol 008. [Link]

- Google Patents. Method of producing bromocyclohexane - RU2616450C1.

-

Master Organic Chemistry. Addition of HBr to Alkenes. [Link]

-

YouTube. (2025, May 1). [Chemistry] Propose a mechanism for the reaction of (a) cyclohexanol with HBr to form bromocyclohexa. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Cyclohexanol on reaction with PBr3 in the presence class 11 chemistry CBSE [vedantu.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | C9H17Br | CID 96426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. CAS 34094-21-8 | this compound - Synblock [synblock.com]

- 12. 34094-21-8|this compound|BLD Pharm [bldpharm.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

- 15. rroij.com [rroij.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. nj.gov [nj.gov]

- 18. researchgate.net [researchgate.net]

- 19. envirotech.com [envirotech.com]

A Comprehensive Spectroscopic Analysis of (3-Bromopropyl)cyclohexane

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Imperative for Haloalkane Characterization

(3-Bromopropyl)cyclohexane is a valuable building block in organic synthesis, often utilized in the introduction of a cyclohexylpropyl moiety. Its utility in drug discovery and materials science necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques provide the essential toolkit for this characterization, each offering a unique and complementary perspective on the molecule's architecture. This guide delves into the foundational spectroscopic data that defines this compound, providing a reference standard for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The electronegativity of the bromine atom significantly influences the chemical shifts of adjacent protons, causing a downfield shift.[1] The cyclohexane ring protons, due to rapid chair-flipping at room temperature, often appear as a broad, complex multiplet, while the protons of the propyl chain are more resolved.[2][3]

Predicted ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.40 | Triplet (t) | 2H | H-1' | Protons on the carbon directly attached to the electronegative bromine atom are significantly deshielded. |

| ~1.88 | Multiplet (m) | 2H | H-2' | Protons on the central methylene group of the propyl chain. |

| ~1.60-1.80 | Broad Multiplet | 5H | Cyclohexyl H (axial) | Axial and equatorial protons on the cyclohexane ring have different chemical environments. |

| ~1.15-1.30 | Multiplet (m) | 2H | H-3' | Methylene group adjacent to the cyclohexane ring. |

| ~0.80-1.00 | Broad Multiplet | 6H | Cyclohexyl H (equatorial) | The cyclohexane protons result in a complex, overlapping signal region.[4] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The carbon attached to the bromine will be significantly shifted downfield compared to a standard alkane carbon.

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~37.5 | C-1 (Cyclohexyl) | The methine carbon of the cyclohexane ring where the propyl group is attached. |

| ~36.8 | C-3' | The methylene carbon of the propyl chain attached to the cyclohexane ring. |

| ~34.0 | C-1' | The carbon atom directly bonded to the bromine atom is deshielded.[5] |

| ~33.2 | C-2, C-6 (Cyclohexyl) | Symmetrical carbons on the cyclohexane ring adjacent to the substitution point. |

| ~30.5 | C-2' | The central methylene carbon of the propyl chain. |

| ~26.5 | C-3, C-5 (Cyclohexyl) | Symmetrical carbons on the cyclohexane ring. |

| ~26.2 | C-4 (Cyclohexyl) | The carbon at the para position on the cyclohexane ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

-

Instrumentation: Utilize a 75 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the key diagnostic absorptions are the C-H stretching of the alkane structure and the C-Br stretching vibration.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2925-2850 | Strong | C-H Stretch | sp³ C-H (Cyclohexyl & Propyl) |

| 1450 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 650-550 | Medium-Strong | C-Br Stretch | Alkyl Bromide |

The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the saturated aliphatic nature of the molecule.[6] The C-Br stretch is a key identifier for alkyl halides, though it appears in the fingerprint region, which can be complex.[7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place one drop of neat this compound liquid directly onto the crystal of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Data range: 4000-400 cm⁻¹

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For bromo-compounds, the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, is a definitive diagnostic feature.[10][11]

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): A pair of peaks at m/z 204 and 206, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The molecular ion peak for aliphatic bromoalkanes may be weak or absent.[12]

-

Key Fragments:

-

m/z 125: Loss of a bromine radical (•Br) from the molecular ion, resulting in the cyclohexylpropyl cation [C₉H₁₇]⁺. This is often a prominent peak.

-

m/z 83: Cleavage of the propyl chain, leading to the cyclohexyl cation [C₆H₁₁]⁺.

-

m/z 41: The allyl cation [C₃H₅]⁺, a common fragment in aliphatic systems.

-

Visualization of Key Fragmentation Pathways The fragmentation of this compound is initiated by the ionization of the molecule, typically by electron impact, which can lead to the cleavage of the C-Br bond or C-C bonds.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. savemyexams.com [savemyexams.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

(3-Bromopropyl)cyclohexane CAS number 34094-21-8

An In-Depth Technical Guide to (3-Bromopropyl)cyclohexane (CAS 34094-21-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and applications, with a focus on its utility in medicinal chemistry.

Introduction: The Role of Alkyl Halides in Synthesis

Alkyl halides, or haloalkanes, are foundational building blocks in organic synthesis.[1][2] Characterized by a halogen atom bonded to an sp³-hybridized carbon, their importance stems from the polar nature of the carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack.[3] This reactivity allows for the conversion of alkyl halides into a vast array of other functional groups through substitution and elimination reactions.[1][3]

This compound is a primary alkyl halide featuring a cyclohexane ring connected to a three-carbon chain terminating in a bromine atom.[4] This structure combines the versatile reactivity of a primary bromoalkane with the desirable physicochemical properties of a cyclohexyl moiety, making it a valuable intermediate in the synthesis of complex target molecules, particularly within the pharmaceutical industry.[4][5]

Core Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34094-21-8 | [6][7] |

| Molecular Formula | C₉H₁₇Br | [6] |

| Molecular Weight | 205.13 g/mol | [6][8] |

| IUPAC Name | 1-bromo-3-cyclohexylpropane | [6] |

| Synonyms | This compound, 3-cyclohexylpropyl bromide | [4][6] |

| Appearance | Liquid; Colorless to pale yellow | [4][9] |

| Purity | Typically ≥95-97% | [8][9][10] |

| InChI Key | SAJKBMWWUCUTBI-UHFFFAOYSA-N | [6] |

| SMILES | C1CCC(CC1)CCCBr | [6] |

| Storage | Sealed in a dry environment, refrigerated at 2-8°C | [9][11] |

The nonpolar cyclohexyl group imparts significant hydrophobic character, leading to high solubility in organic solvents and low solubility in water.[4] For verification of identity and purity, a suite of spectroscopic data is typically employed. PubChem and other databases indicate the availability of spectral information, including ¹H NMR, ¹³C NMR, and IR spectra, which are essential for structural elucidation.[12][13]

Synthesis and Manufacturing Principles

While proprietary industrial syntheses may vary, the preparation of this compound can be logically approached through established methods for primary alkyl halide synthesis.[2] The most common and reliable laboratory-scale approach involves the bromination of the corresponding alcohol, 3-cyclohexylpropan-1-ol.

Plausible Synthetic Pathway: From Alcohol

This method leverages the substitution reaction of an alcohol with a brominating agent. Treating 3-cyclohexylpropan-1-ol with reagents like hydrogen bromide (HBr) or phosphorus tribromide (PBr₃) effectively replaces the hydroxyl group with a bromine atom.[2]

Caption: Plausible synthesis of this compound from 3-cyclohexylpropan-1-ol.

Alternative, though potentially less selective, methods include the anti-Markovnikov addition of HBr to allylcyclohexane or the free-radical halogenation of propylcyclohexane, the latter of which often yields a mixture of isomers.[14]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is dictated by the reactivity of its C-Br bond. The bromine atom is a good leaving group, and the primary carbon to which it is attached is unhindered, making the compound an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[3][15]

Key Reaction Pathways

-

Nucleophilic Substitution (Sₙ2): This is the predominant reaction pathway, allowing for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles.[15] Examples include conversion to alcohols (with OH⁻), nitriles (with CN⁻), azides (with N₃⁻), and amines (with NH₃ or primary/secondary amines).[15]

-

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent yields the corresponding Grignard reagent, 3-cyclohexylpropylmagnesium bromide. This transforms the electrophilic carbon of the starting material into a potent nucleophile, invaluable for forming new carbon-carbon bonds.

-

Cross-Coupling Reactions: The compound is a suitable electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.[16] This enables the formation of carbon-carbon and carbon-heteroatom bonds, respectively, which are cornerstone transformations in modern drug discovery.[16]

-

Elimination (E2): While Sₙ2 is favored, elimination reactions can occur as a competing pathway, particularly in the presence of strong, sterically hindered bases, to yield cyclohexylpropene.[1]

Sources

- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 2. Synthesis of Alkyl Halides [unacademy.com]

- 3. Introduction to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 4. CAS 34094-21-8: 3-Cyclohexylpropyl bromide | CymitQuimica [cymitquimica.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. This compound | C9H17Br | CID 96426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 34094-21-8 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 34094-21-8 [sigmaaldrich.com]

- 10. CAS 34094-21-8 | this compound - Synblock [synblock.com]

- 11. 34094-21-8|this compound|BLD Pharm [bldpharm.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Can you make a 1° bromoalkane like (3-bromopropyl)cyclopentane us... | Study Prep in Pearson+ [pearson.com]

- 15. benchchem.com [benchchem.com]

- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 3-cyclohexylpropyl bromide

An In-Depth Technical Guide to the Physical Properties and Handling of 3-Cyclohexylpropyl Bromide

Introduction

3-Cyclohexylpropyl bromide (CAS: 34094-21-8), also known as (3-bromopropyl)cyclohexane, is a key bifunctional organic molecule widely utilized in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a stable, lipophilic cyclohexyl ring connected via a propyl chain to a reactive primary bromide, makes it an ideal intermediate for introducing the cyclohexylpropyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth analysis of its physical properties, a robust synthesis protocol, detailed spectroscopic characterization, and best practices for safe handling, tailored for researchers and drug development professionals.

Section 1: Physicochemical and Safety Data

Accurate physical property data is fundamental for experimental design, particularly for purification and reaction setup. While this compound is a valuable reagent, it is classified as a rare chemical, and as such, comprehensive physical data can be sparse. The following table consolidates the most reliable available data.

| Property | Value | Source |

| CAS Number | 34094-21-8 | [2] |

| Molecular Formula | C₉H₁₇Br | [3] |

| Molecular Weight | 205.14 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 77-79 °C @ 4 Torr | [4] |

| Density | 1.152 g/cm³ @ 25 °C | [4] |

| Refractive Index | 1.480 | [4] |

| Flash Point | 90.3 °C | [4] |

| Solubility | High in organic solvents; low in water. | [1] |

| GHS Signal Word | Danger | [4] |

| Hazard Statements | H301 (Toxic if swallowed), H410 (Very toxic to aquatic life with long lasting effects). | [4] |

Section 2: Comprehensive Experimental Workflow

A logical and self-validating workflow is critical when working with synthesized reagents. The process begins with synthesis and purification, followed by rigorous characterization to confirm identity and purity before proceeding to subsequent reactions.

Section 3: Synthesis Protocol and Mechanistic Insights

3-Cyclohexylpropyl bromide is most reliably prepared in a two-step sequence from 3-cyclohexylpropionic acid. This approach offers high yields and avoids the handling of hazardous reagents often associated with direct functionalization of alkanes.

Step 1: Reduction of 3-Cyclohexylpropionic Acid The first step involves the reduction of the carboxylic acid to the corresponding primary alcohol, 3-cyclohexylpropan-1-ol.

-

Causality: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Unlike weaker reducing agents such as sodium borohydride, LiAlH₄ is potent enough to reduce carboxylic acids directly to alcohols. The reaction is performed in an anhydrous ether solvent to prevent the violent quenching of the highly reactive hydride. The workup sequence involving water, followed by aqueous sodium hydroxide, is a standard Fieser workup, designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying purification.

Step 2: Bromination of 3-Cyclohexylpropan-1-ol The resulting alcohol is then converted to the target alkyl bromide.

-

Causality: Phosphorus tribromide (PBr₃) is an excellent reagent for converting primary alcohols to alkyl bromides. The mechanism involves the formation of a phosphorus-oxygen bond, making the hydroxyl group an excellent leaving group. This proceeds via an Sₙ2 mechanism, which is efficient for primary alcohols and minimizes rearrangement side products. The reaction is typically run at a low temperature to control its exothermic nature. A mild aqueous workup is used to quench any remaining PBr₃ and remove water-soluble byproducts.

Section 4: Spectroscopic Signature Analysis

Confirmation of the product's identity and purity is non-negotiable. Spectroscopic analysis provides a definitive fingerprint of the molecule. Although major vendors do not typically provide spectra for this compound, its structure allows for a clear prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aliphatic region but highly informative.

-

(a) -CH₂-Br: A triplet at approximately δ 3.40 ppm. This signal is the most deshielded due to the electron-withdrawing effect of the adjacent bromine atom. It is split into a triplet by the two neighboring protons on position (b).

-

(b) -CH₂-: A multiplet around δ 1.85-2.00 ppm. This signal is complex due to coupling with protons at both (a) and (c).

-

(c) -CH₂-: A multiplet around δ 1.25-1.40 ppm.

-

(d, e) Cyclohexyl Protons: A series of broad, overlapping multiplets between δ 0.85 and 1.75 ppm, integrating to 11 protons. The complexity arises from the multiple, similar chemical environments and the rigid chair conformation of the ring.

-

-

¹³C NMR Spectroscopy: Due to symmetry, fewer than 9 signals might be expected if ring-flipping is fast on the NMR timescale. Key signals include:

-

-CH₂-Br: A signal around δ 33-35 ppm.

-

Propyl Chain Carbons: Two other signals between δ 30-40 ppm.

-

Cyclohexyl Carbons: Several signals in the δ 26-38 ppm range.

-

-

FTIR Spectroscopy: The infrared spectrum serves to confirm functional groups.

-

C-H Stretching (sp³): Strong, sharp absorptions in the 2850-2960 cm⁻¹ region, characteristic of the cyclohexyl and propyl C-H bonds.

-

CH₂ Bending (Scissoring): A distinct absorption near 1450 cm⁻¹.

-

C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 650-550 cm⁻¹, confirming the presence of the primary bromide.

-

-

Mass Spectrometry: GC-MS is the ideal method to confirm molecular weight and purity.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 204 and 206, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragments: A prominent peak at m/z 125, corresponding to the loss of the bromine radical ([M-Br]⁺). Further fragmentation of the propyl chain and cyclohexyl ring would also be observed.

-

Section 5: Safe Handling Protocol

Given its acute oral toxicity and ecotoxicity, a strict handling protocol is mandatory.[4]

Protocol Steps:

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Transfers: As an oxygen and moisture-sensitive reagent, transfers should be conducted under an inert atmosphere (Nitrogen or Argon) using dry glassware and syringe techniques.

-

Spill & Quenching: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for disposal. All glassware that came into contact with the reagent should be rinsed with a solvent like isopropanol before being removed from the fume hood.

-

Waste Disposal: All liquid and solid waste must be disposed of in a clearly labeled "Halogenated Organic Waste" container. Due to its high aquatic toxicity, it must not be discharged into drains.[4]

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a refrigerated (2-8 °C) and dry environment to maintain its integrity.[4]

References

-

Chemlink. 3-环己基-1-溴丙烷. [Link]

-

PubChem, National Institutes of Health. This compound | C9H17Br | CID 96426. [Link]

-

PubChemLite. This compound (C9H17Br). [Link]

-

Gaylord Chemical. Cyclohexane Solvent Properties. [Link]

-

ChemSrc. CAS号34094-21-8. [Link]

-

PubChem, National Institutes of Health. Cyclohexyl bromide | C6H11Br | CID 7960. [Link]

Sources

An In-Depth Technical Guide to the Systematic Nomenclature of C₉H₁₇Br Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

The molecular formula C₉H₁₇Br represents a multitude of possible chemical structures, known as isomers. Due to this structural diversity, there is no single IUPAC (International Union of Pure and Applied Chemistry) name for C₉H₁₇Br. Instead, a systematic approach is required to name each unique isomer. This guide provides a comprehensive overview of the principles and methodologies for assigning the correct IUPAC name to any given C₉H₁₇Br isomer and outlines the experimental techniques used for structure verification.

Part 1: Foundational Principles of Isomerism for C₉H₁₇Br

A critical first step in the nomenclature process is to determine the degree of unsaturation. This value indicates the number of rings and/or multiple bonds within a molecule and is calculated from the molecular formula. For C₉H₁₇Br, the degree of unsaturation is one, revealing that its isomers will contain either one ring or one double bond. This logically divides the possible structures into two primary classes: brominated cycloalkanes and brominated alkenes.

Part 2: Systematic IUPAC Nomenclature

The IUPAC system provides a hierarchical set of rules to generate a unique name for any organic compound.[1] The application of these rules differs slightly between the cyclic and acyclic isomers of C₉H₁₇Br.

Naming Brominated Cycloalkane Isomers

For isomers containing a cycloalkane framework, the following systematic approach is applied.

Protocol for Naming Brominated Cycloalkanes:

-

Identify the Parent Cycloalkane: The parent name is determined by the number of carbon atoms in the ring (e.g., cyclononane, cyclooctane, cycloheptane). If an attached alkyl chain has more carbons than the ring, the alkane becomes the parent, and the ring is treated as a cycloalkyl substituent.[2]

-

Numbering the Ring Substituents:

-

Monosubstituted: If only one substituent (the bromine atom or an alkyl group) is attached to the ring, no locant number is necessary as it is assumed to be at position 1.[3] For example, Bromocyclononane.

-

Polysubstituted: When multiple substituents are present, the carbons are numbered to give the substituents the lowest possible locants.[2] Numbering begins at one substituent and proceeds around the ring (clockwise or counter-clockwise) to give the next substituent the lowest number.[4] If a tie occurs, substituents are prioritized alphabetically.[5]

-

-

Alphabetize Substituents: All substituents (e.g., bromo, methyl, ethyl) are listed in alphabetical order.[5] Prefixes like di- and tri- are not considered for alphabetization.[2]

Illustrative Examples of C₉H₁₇Br Cycloalkane Isomers:

| Structure Example | IUPAC Name | Rationale |

| A cyclohexane ring with a propyl group and a bromine atom. | 1-Bromo-4-propylcyclohexane[6] | The substituents are at positions 1 and 4. "Bromo" comes before "propyl" alphabetically, so bromine is assigned to carbon 1. |

| A cycloheptane ring with a bromoethyl group. | 1-(1-Bromoethyl)cycloheptane[7] | The cycloheptane ring is the parent. The substituent is a two-carbon chain (ethyl) with a bromine at its first position. |

| A cyclohexane ring with a bromomethyl group and an ethyl group. | 1-(Bromomethyl)-4-ethylcyclohexane[8] | "Bromomethyl" is alphabetized under 'b', and "ethyl" under 'e'. Thus, the bromomethyl group receives the lower locant. |

| A cyclohexane ring with three methyl groups and one bromine atom. | 1-Bromo-1,3,5-trimethylcyclohexane[9] | Numbering starts at the carbon with two substituents (bromo and methyl) to achieve the lowest locant set (1,1,3,5). |

Naming Brominated Alkene Isomers

For acyclic isomers of C₉H₁₇Br containing a carbon-carbon double bond, the nomenclature is governed by the following protocol.

Protocol for Naming Brominated Alkenes:

-

Identify the Parent Chain: The parent chain is the longest continuous carbon chain that includes both carbons of the double bond.[4][10] The suffix "-ane" of the corresponding alkane is changed to "-ene".[11]

-

Numbering the Parent Chain: The chain is numbered from the end that gives the double bond the lowest possible locant number. The double bond takes precedence over alkyl and halo substituents.[11][12]

-

Name and Number Substituents: The bromine atom is treated as a "bromo" substituent. Its position is indicated by the number of the carbon atom to which it is attached.

-

Specify Stereochemistry (E/Z Isomerism): For alkenes with two different groups on each carbon of the double bond, stereoisomerism is possible. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the groups on each carbon of the double bond.[13][14]

-

If the higher-priority groups are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning together).[15]

-

If the higher-priority groups are on opposite sides, the configuration is designated as (E) (from the German entgegen, meaning opposite).[15]

-

Illustrative Examples of C₉H₁₇Br Alkene Isomers:

| Structure Example | IUPAC Name | Rationale |

| A nine-carbon chain with a double bond between C4 and C5 and a bromine on C9. | 9-Bromonon-4-ene[16] | The parent chain is nonene. Numbering from the right gives the double bond the locant '4'. The bromine is on carbon 9. |

| A nine-carbon chain with a double bond between C1 and C2 and a bromine on C9. | 9-Bromonon-1-ene | The double bond is given the lowest number (1). |

| A nine-carbon chain with a bromine and a double bond at C2, with priority groups on opposite sides. | (E)-2-Bromonon-2-ene | The double bond starts at C2. The (E) designation indicates the stereochemistry based on CIP rules. |

Part 3: Logical Workflows for Nomenclature

To ensure accuracy and adherence to IUPAC standards, a logical workflow is essential. The following diagrams, rendered in DOT language, illustrate the decision-making process for naming C₉H₁₇Br isomers.

Caption: Decision workflow for classifying a C₉H₁₇Br isomer.

Caption: Workflow for determining E/Z stereochemistry in alkenes.

Part 4: Experimental Verification of Structure

While nomenclature provides a theoretical name, experimental validation is paramount in scientific research. The definitive structure of a synthesized or isolated C₉H₁₇Br isomer is determined using a combination of spectroscopic techniques.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for organic structure elucidation.[17]

-

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.[17]

-

¹³C NMR: Determines the number and types of carbon environments.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the unambiguous assembly of the molecular skeleton and the precise placement of the bromine atom and any alkyl groups.[18][19]

-

-

Mass Spectrometry (MS): MS provides the molecular weight and molecular formula of the compound. The fragmentation pattern, particularly the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), offers crucial evidence for the presence of a bromine atom in the molecule.

The integration of these techniques allows researchers to build a complete and validated picture of the molecular structure, which can then be assigned its correct and unique IUPAC name.[20][21]

References

-

Vertex AI Search Result[3] IUPAC Rules for Nomenclature of substituted Cycloalkanes. Google Cloud.

- University of Calgary Substituted Cycloalkanes. chem.ucalgary.ca.

- Chemistry LibreTexts (2024). 4.1: Naming Cycloalkanes. chem.libretexts.org.

- Chemistry LibreTexts (2023). The E-Z system for naming alkenes. chem.libretexts.org.

- Chemistry LibreTexts (2023). 4.1: Naming Cycloalkanes. chem.libretexts.org.

- Brilliant IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsatur

- Khan Academy E–Z system (video)

- Master Organic Chemistry (2011).

- University of Calgary E- and Z-nomencl

- Chemistry LibreTexts (2024). 7.

- Chemistry Steps E and Z Configuration - Definition and Practice Problems. chemistrysteps.com.

- Química Orgánica (2024). IUPAC Nomenclature Rules for Alkenes. quimicaorganica.org.

- The Organic Chemistry Tutor (2016). Naming Alkenes, IUPAC Nomenclature Practice, Substituent, E Z System, Cycloalkenes Organic Chemistry. youtube.com.

- University of Illinois How to name organic compounds using the IUPAC rules. faculty.sites.uci.edu.

- Michigan State University Organic Nomencl

- PubChem 1-Bromo-4-propylcyclohexane | C9H17Br | CID 14047241. pubchem.ncbi.nlm.nih.gov.

- PubChem 1-(Bromomethyl)-4-ethylcyclohexane | C9H17Br | CID 15217371. pubchem.ncbi.nlm.nih.gov.

- NIST WebBook 1-bromo-1,3,5-trimethylcyclohexane. webbook.nist.gov.

- PubChem 1-Bromoethylcycloheptane | C9H17Br | CID 66471271. pubchem.ncbi.nlm.nih.gov.

- PubChem 9-bromonon-4-ene | C9H17Br | CID 534649. pubchem.ncbi.nlm.nih.gov.

- No Brain Too Small IUPAC naming. nobraintoosmall.co.nz.

- IUPAC Brief Guide to the Nomencl

- Chemistry LibreTexts (2024). 7.4: Naming Alkenes. chem.libretexts.org.

- MicroCombiChem GmbH Structure Elucidation, NMR, HPLC-MS Analytics. microcombichem.de.

- Journal of Chemical and Pharmaceutical Sciences (2014).

- Hypha Discovery Structure Elucid

- Georgia State University (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites.gsu.edu.

- Bruker Tools for Structure Elucid

Sources

- 1. iupac.org [iupac.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC Rules for Nomenclature of substituted Cycloalkanes [mail.almerja.com]

- 4. Organic Nomenclature [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Bromo-4-propylcyclohexane | C9H17Br | CID 14047241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromoethylcycloheptane | C9H17Br | CID 66471271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(Bromomethyl)-4-ethylcyclohexane | C9H17Br | CID 15217371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-bromo-1,3,5-trimethylcyclohexane [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 12. IUPAC Rules [chem.uiuc.edu]

- 13. Khan Academy [khanacademy.org]

- 14. E and Z Configuration - Definition and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CID 534649 | C9H17Br | CID 534649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. jchps.com [jchps.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. pharmacognosy.us [pharmacognosy.us]

- 20. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

- 21. hyphadiscovery.com [hyphadiscovery.com]

(3-Bromopropyl)cyclohexane: A Technical Guide for Synthetic and Medicinal Chemistry

Introduction: The Strategic Value of a Cyclohexylpropyl Moiety

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of lipophilic moieties is a cornerstone of molecular design. The cyclohexyl group, in particular, offers a robust, three-dimensional, and metabolically stable scaffold that is frequently employed to enhance binding affinity, improve pharmacokinetic profiles, and modulate solubility. (3-Bromopropyl)cyclohexane emerges as a critical building block in this context, providing a direct and versatile handle for introducing the 3-cyclohexylpropyl group into a wide array of molecular architectures.

This guide provides an in-depth examination of this compound, from its commercial availability and synthesis to its practical application and quality control. The protocols and insights herein are curated to provide researchers, scientists, and drug development professionals with a reliable and authoritative resource for leveraging this reagent in their synthetic endeavors. The underlying principle of this guide is not merely to provide recipes, but to explain the causality behind the procedural choices, ensuring that the methodologies are both reproducible and adaptable.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 34094-21-8 | [1] |

| Molecular Formula | C₉H₁₇Br | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| IUPAC Name | 1-bromo-3-cyclohexylpropane | [1] |

| Synonyms | 3-cyclohexylpropyl bromide | [1] |

Spectroscopic Signature: The identity and purity of this compound are reliably confirmed through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is characterized by a triplet at approximately 3.4 ppm corresponding to the methylene protons adjacent to the bromine atom (-CH₂Br). The remaining methylene and methine protons of the propyl chain and cyclohexane ring appear as a series of complex multiplets in the upfield region (approx. 0.8-2.0 ppm).

-

¹³C NMR: The carbon spectrum shows a distinct peak for the carbon attached to bromine at around 34 ppm. The other carbons of the propyl chain and the cyclohexane ring resonate in the 26-40 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong C-H stretching vibrations from the alkyl groups between 2850 and 2950 cm⁻¹. C-H deformation vibrations for the CH₂ groups are observed around 1440-1480 cm⁻¹. A key, albeit weaker, absorption corresponding to the C-Br stretching vibration is found in the fingerprint region, typically between 600 and 700 cm⁻¹.[2][3]

Commercial Availability & Procurement

This compound is readily available from a variety of chemical suppliers, facilitating its use in both small-scale research and larger-scale development projects. When procuring this reagent, purity is a critical parameter, as residual starting materials or byproducts can complicate subsequent reactions.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥97% | A reliable source for research-grade material. |

| BLD Pharm | 97% | Offers various quantities for research and development. |

| Synblock | 95% | Provides building blocks for drug discovery. |

| Apollo Scientific | 97% | Supplier of fine chemicals for research. |

| Zhejiang Jiuzhou Chemical | 99% | Offers bulk quantities for larger scale applications. |

This list is representative and not exhaustive. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the purchased material.

Synthesis & Purification: A Self-Validating Protocol

While commercially available, an in-house synthesis of this compound can be a cost-effective option, particularly for large-scale needs. The most reliable and common laboratory synthesis involves the bromination of the corresponding primary alcohol, 3-cyclohexylpropan-1-ol. This transformation is best accomplished using phosphorus tribromide (PBr₃), a reagent favored for its high efficiency and mild conditions, which crucially avoids the carbocation rearrangements often seen with acidic hydrobromic acid (HBr).

The causality for selecting PBr₃ lies in its mechanism. The reaction proceeds via an Sₙ2 pathway, where the alcohol's oxygen atom first attacks the electrophilic phosphorus, forming a protonated phosphite intermediate. This step transforms the hydroxyl group from a poor leaving group (-OH) into an excellent one. A bromide ion, released in the first step, then acts as a nucleophile, attacking the carbon atom and displacing the phosphite group from the backside. This mechanism ensures a clean conversion with predictable stereochemistry (inversion, if the carbon were chiral) and minimal formation of elimination byproducts when temperatures are controlled.

Experimental Protocol: Synthesis from 3-Cyclohexylpropan-1-ol

This protocol is adapted from established procedures for converting primary alcohols to alkyl bromides.[4]

-

Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.

-

Reagent Charging: Charge the flask with phosphorus tribromide (PBr₃, 0.35 eq). Dilute with a small amount of an inert solvent like diethyl ether or dichloromethane (optional, can aid stirring).

-

Alcohol Addition: Add 3-cyclohexylpropan-1-ol (1.0 eq) to the dropping funnel. Begin adding the alcohol dropwise to the stirred PBr₃ solution, ensuring the internal temperature is maintained between 0-10°C. The addition is exothermic.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Quenching: Carefully pour the reaction mixture over crushed ice or into ice-cold water to quench the excess PBr₃.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic byproduct), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product is a colorless to pale yellow oil. Purify by fractional distillation under reduced pressure to yield pure this compound.

Characterization & Quality Control

Ensuring the quality of this compound is paramount for the success of subsequent synthetic steps. As an alkyl halide, it is considered a potential genotoxic impurity (PGI), and thus, rigorous analytical control is essential in a drug development context. A robust QC workflow should be employed to confirm identity, purity, and the absence of critical impurities.

Standard Analytical Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile alkyl halides.[1][5][6] It provides an accurate purity assessment (area %) and can identify and quantify volatile impurities, such as residual solvents or the starting alcohol.

-

Typical Column: A low-to-mid polarity column, such as a VF-624ms or equivalent, is suitable.

-

Detector: Mass Spectrometry (MS) provides definitive identification of peaks.

-

-

High-Performance Liquid Chromatography (HPLC): While less common for this specific compound, HPLC can be used to detect non-volatile impurities.[2]

-

Column: A reverse-phase C18 column is typically used.

-

Detector: A Refractive Index (RI) detector is necessary as the analyte lacks a strong UV chromophore.

-

Applications in Synthetic Chemistry: The Alkylating Agent

The primary utility of this compound is as an electrophile in Sₙ2 reactions. The carbon atom bonded to the bromine is electron-deficient and susceptible to attack by a wide range of nucleophiles. This allows for the covalent attachment of the 3-cyclohexylpropyl group to heterocycles, amines, phenols, thiols, and carbanions, making it a valuable tool for scaffold elaboration in medicinal chemistry.

Example Application: N-Alkylation of a Heterocycle

The N-alkylation of nitrogen-containing heterocycles like imidazoles or anilines is a common transformation in the synthesis of active pharmaceutical ingredients (APIs).[7][8][9] The reaction introduces a lipophilic sidechain that can modulate the biological activity and physicochemical properties of the parent molecule.

Experimental Protocol: N-Alkylation of Aniline

This protocol is based on a general procedure for the alkylation of aniline with alkyl bromides.[9]

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add this compound (1.1 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The base deprotonates the aniline, generating a more potent nucleophile that attacks the alkyl bromide. Monitor the reaction by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-(3-cyclohexylpropyl)aniline.

Safety & Handling

As a senior scientist, it is imperative to treat all reagents with respect and to adhere to strict safety protocols. This compound presents specific hazards that must be managed.

-

GHS Classification: The compound is classified as Toxic if swallowed (H301) and Very toxic to aquatic life with long-lasting effects (H410).[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Conclusion

This compound is a highly valuable and versatile reagent for introducing the metabolically robust and lipophilic cyclohexylpropyl moiety. Its commercial availability and straightforward synthesis make it an accessible tool for chemists in both academic and industrial settings. By understanding the causality behind its synthesis via an Sₙ2 mechanism, implementing a rigorous QC workflow, and applying it effectively in nucleophilic substitution reactions, researchers can confidently and reproducibly advance their synthetic programs.

References

-

SpectraBase. This compound. [Link]

-

Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96426, this compound. [Link]

-

ResearchGate. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

-

Grimmett, M. R. N-Alkylation of imidazoles. University of Otago. [Link]

-

ScienceDirect. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 165694180, 1-Bromo-3-cyclohexylpropan-2-ol. [Link]

-

ResearchGate. N-alkylation of imidazole by alkaline carbons. [Link]

-

Khabnadideh, S., Rezaei, Z., & Khalafi-Nezhad, A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Daru, 11(4), 159-163. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclohexane. [Link]

-

ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70763, 3-Cyclohexyl-1-propanol. [Link]

-

LookChem. Aniline alkylation with Di- and tribromopropane. [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

-

TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. [Link]

Sources

- 1. This compound | C9H17Br | CID 96426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Safe Handling of (3-Bromopropyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of (3-Bromopropyl)cyclohexane

This compound (CAS No. 34094-21-8) is a versatile intermediate in organic synthesis.[1] However, its utility is matched by a significant hazard profile that necessitates stringent safety measures. This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[2] A thorough understanding of its properties is the foundation of safe laboratory practice.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇Br | PubChem[2] |

| Molecular Weight | 205.14 g/mol | Sigma-Aldrich, CymitQuimica[3], Synblock[4] |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. This compound is classified with the following hazards:

-

Pictograms:

- (GHS06: Acute Toxicity - Fatal or Toxic)

- (GHS09: Hazardous to the Aquatic Environment)

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements, including prevention, response, storage, and disposal, is provided by suppliers and safety databases.[2][5] Key statements include:

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P273: Avoid release to the environment.[2]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[5]

-

P391: Collect spillage.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are critical in case of accidental exposure.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7][8]

-

Skin Protection:

-

Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[8] Gloves should be inspected for any signs of degradation before use and changed frequently, especially after direct contact with the chemical.[9]

-

Protective Clothing: A flame-retardant lab coat should be worn and kept fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary.[10]

-

-

Respiratory Protection: For situations where fume hood use is not feasible or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][10][11]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[12]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Specific Hazards: Upon combustion, this compound may produce hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide gas.[13][14] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][14]

Chemical Reactivity, Storage, and Disposal

Proper storage and an understanding of chemical reactivity are paramount to preventing accidents.

Reactivity and Stability

-

This compound is a primary alkyl halide and is susceptible to nucleophilic substitution and elimination reactions.

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[7][10] Reactions with strong, non-hindered bases/nucleophiles will favor SN2 substitution, while strong, hindered bases will promote E2 elimination.

-

Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive fumes, including hydrogen bromide, carbon monoxide, and carbon dioxide.[13][14]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents and bases.[10]

Waste Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

-

Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[2]

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a common application for primary alkyl halides like this compound.[15][16][17] This protocol details the synthesis of (3-cyclohexylpropyl) phenyl ether, highlighting the critical safety considerations at each step. The causality behind these steps is to first generate a potent nucleophile (phenoxide) from a less reactive precursor (phenol) using a base. This nucleophile then displaces the bromide from this compound in an SN2 reaction to form the desired ether.

Materials and Reagents

| Reagent | CAS No. | Amount | Molar Eq. |

| This compound | 34094-21-8 | 2.05 g (10 mmol) | 1.0 |

| Phenol | 108-95-2 | 1.04 g (11 mmol) | 1.1 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.76 g (20 mmol) | 2.0 |

| Acetone | 67-64-1 | 50 mL | - |

| Diethyl ether | 60-29-7 | As needed | - |

| 1M NaOH(aq) | 1310-73-2 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | As needed | - |

Step-by-Step Procedure with Integrated Safety Notes

-

Reaction Setup:

-

Action: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.04 g), potassium carbonate (2.76 g), and acetone (50 mL).

-

Safety Causality: This step should be performed in a chemical fume hood. Phenol is toxic and corrosive, and acetone is a flammable solvent. Potassium carbonate is a mild base and serves to deprotonate the phenol to the more nucleophilic phenoxide.

-

-

Addition of Alkyl Halide:

-

Action: While stirring the mixture, add this compound (2.05 g) dropwise using a syringe or dropping funnel.

-

Safety Causality: this compound is toxic if swallowed. The dropwise addition helps to control any potential exotherm from the reaction.

-

-

Reflux:

-